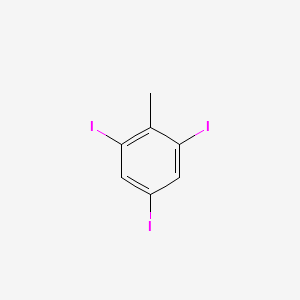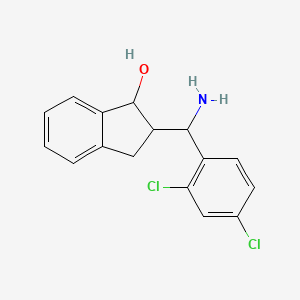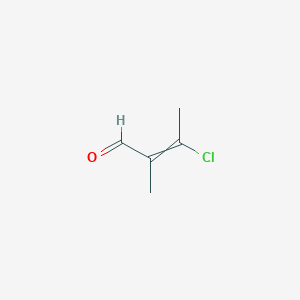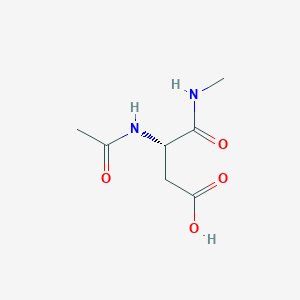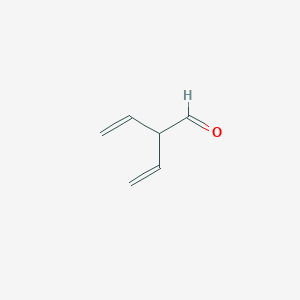![molecular formula C8H15N2O4PS2 B14678526 o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate CAS No. 38090-84-5](/img/structure/B14678526.png)
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate is a chemical compound known for its diverse applications in various scientific fields. It is characterized by the presence of a thiadiazole ring, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 5-methoxy-1,3,4-thiadiazole-2-methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, phosphine derivatives, and various substituted thiadiazole compounds.
Scientific Research Applications
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of pesticides and other agrochemicals due to its effectiveness in pest control.
Mechanism of Action
The mechanism of action of o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate involves the inhibition of specific enzymes and pathways in target organisms. The compound interacts with molecular targets such as acetylcholinesterase, leading to the disruption of normal cellular functions and ultimately causing the death of the organism.
Comparison with Similar Compounds
Similar Compounds
Methidathion: Another phosphorothioate compound with similar pesticidal properties.
Omeprazole: Although structurally different, it shares some functional similarities in terms of enzyme inhibition.
Uniqueness
o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its methoxy-substituted thiadiazole ring is a key feature that differentiates it from other phosphorothioates.
Properties
CAS No. |
38090-84-5 |
|---|---|
Molecular Formula |
C8H15N2O4PS2 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
2-(diethoxyphosphorylsulfanylmethyl)-5-methoxy-1,3,4-thiadiazole |
InChI |
InChI=1S/C8H15N2O4PS2/c1-4-13-15(11,14-5-2)16-6-7-9-10-8(12-3)17-7/h4-6H2,1-3H3 |
InChI Key |
ZVKNAPZNJGGNMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)SCC1=NN=C(S1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1h-Imidazo[1,5-a]benzimidazole](/img/structure/B14678444.png)



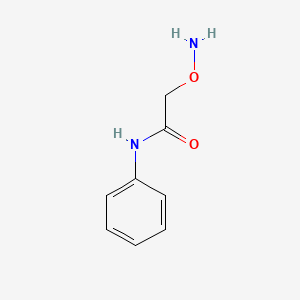
![(1S,2R,10S,13S,14R,17R)-13-hydroxy-10,14-dimethyl-5-propan-2-yl-3,6,16-trioxapentacyclo[8.6.1.02,4.04,9.014,17]heptadec-8-ene-7,15-dione](/img/structure/B14678474.png)
![(6aR,9R)-7-Methyl-6a,7,8,9-tetrahydro-6H-[1]benzothieno[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B14678475.png)
